molecular formula C11H9BrF4 B6220308 4-bromo-1-fluoro-2-[1-(trifluoromethyl)cyclobutyl]benzene CAS No. 2763750-98-5

4-bromo-1-fluoro-2-[1-(trifluoromethyl)cyclobutyl]benzene

Cat. No.: B6220308
CAS No.: 2763750-98-5
M. Wt: 297.1
InChI Key:
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Description

4-Bromo-1-fluoro-2-[1-(trifluoromethyl)cyclobutyl]benzene, also known as 4-bromo-1-fluoro-2-cyclobutyl-1-trifluoromethylbenzene, is an organic compound with the chemical formula C10H7BrF3. It is a colorless and odorless solid that is insoluble in water. This compound has been studied for its potential use in organic synthesis and as a pharmaceutical agent.

Scientific Research Applications

4-Bromo-1-fluoro-2-[1-(trifluoromethyl)cyclobutyl]benzene has been studied for its potential use in organic synthesis and as a pharmaceutical agent. It has been used in the synthesis of novel aryl-containing heterocyclic compounds, such as 1,2,3,4-tetrahydro-2-methyl-6-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one and 4-bromo-1-fluoro-2-[1-(trifluoromethyl)cyclobutyl]benzeneuoro-2-methyl-1-(trifluoromethyl)cyclobutylbenzene. It has also been studied for its potential use as a ligand for metal complexes.

Mechanism of Action

The mechanism of action of 4-bromo-1-fluoro-2-[1-(trifluoromethyl)cyclobutyl]benzeneuoro-2-[1-(trifluoromethyl)cyclobutyl]benzene is not yet fully understood. However, it is believed to act as an aromatic stabilizer in the formation of metal complexes, as well as a reactant in organic synthesis. Furthermore, its ability to form hydrogen bonds with other molecules may also play a role in its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-1-fluoro-2-[1-(trifluoromethyl)cyclobutyl]benzeneuoro-2-[1-(trifluoromethyl)cyclobutyl]benzene are not yet fully understood. However, it has been shown to have antimicrobial activity against some bacteria, including Escherichia coli and Staphylococcus aureus. It has also been shown to have antifungal activity against some fungi, including Candida albicans.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-bromo-1-fluoro-2-[1-(trifluoromethyl)cyclobutyl]benzeneuoro-2-[1-(trifluoromethyl)cyclobutyl]benzene in laboratory experiments is its low cost and easy availability. Furthermore, it is a stable compound that is not easily degraded. However, it is important to note that the compound is toxic and should be handled with care. Additionally, it is not soluble in water, so it must be used in an organic solvent.

Future Directions

There are a number of potential future directions for the research and application of 4-bromo-1-fluoro-2-[1-(trifluoromethyl)cyclobutyl]benzeneuoro-2-[1-(trifluoromethyl)cyclobutyl]benzene. These include further studies to determine its exact mechanism of action, as well as its potential use as a ligand for metal complexes. Additionally, further research could be conducted to explore its potential applications in drug development and the synthesis of novel pharmaceutical agents. Further research could also be conducted to explore the potential of 4-bromo-1-fluoro-2-[1-(trifluoromethyl)cyclobutyl]benzeneuoro-2-[1-(trifluoromethyl)cyclobutyl]benzene as a catalyst for organic reactions. Finally, research could be conducted to explore the potential of 4-bromo-1-fluoro-2-[1-(trifluoromethyl)cyclobutyl]benzeneuoro-2-[1-(trifluoromethyl)cyclobutyl]benzene as a fluorescent dye or a fluorescent sensor.

Synthesis Methods

The synthesis of 4-bromo-1-fluoro-2-[1-(trifluoromethyl)cyclobutyl]benzeneuoro-2-[1-(trifluoromethyl)cyclobutyl]benzene can be achieved through a two-step process. The first step involves the reaction of 1-bromo-2-fluoro-3-trifluoromethylbenzene with 2-bromo-3-fluoro-1-trifluoromethylcyclobutane in the presence of a base, such as sodium hydride. The second step involves the catalytic reduction of the resulting product with a reducing agent, such as sodium borohydride.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-1-fluoro-2-[1-(trifluoromethyl)cyclobutyl]benzene involves the introduction of a bromine and a fluorine atom onto a benzene ring, followed by the addition of a cyclobutyl group containing a trifluoromethyl group.", "Starting Materials": [ "Benzene", "Bromine", "Fluorine gas", "Cyclobutane", "Trifluoromethyl iodide", "Sodium hydride", "Diethyl ether", "Sodium metal", "Tetrahydrofuran" ], "Reaction": [ "Step 1: Bromination of benzene using bromine in the presence of a Lewis acid catalyst such as FeBr3 or AlBr3 to yield 4-bromobenzene.", "Step 2: Fluorination of 4-bromobenzene using fluorine gas in the presence of a catalyst such as FeF3 or AgF to yield 4-bromo-1-fluorobenzene.", "Step 3: Preparation of 1-(trifluoromethyl)cyclobutane by reacting cyclobutane with trifluoromethyl iodide in the presence of sodium hydride in diethyl ether.", "Step 4: Addition of the cyclobutyl group to 4-bromo-1-fluorobenzene using sodium metal in the presence of tetrahydrofuran to yield 4-bromo-1-fluoro-2-[1-(trifluoromethyl)cyclobutyl]benzene." ] }

2763750-98-5

Molecular Formula

C11H9BrF4

Molecular Weight

297.1

Purity

95

Origin of Product

United States

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